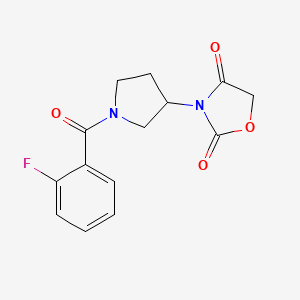
3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as FBP, is a novel compound that has gained attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes involved in various biological processes, including DNA replication and protein synthesis. This compound may also interact with cell membranes, leading to changes in membrane permeability and function.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In bacterial cells, this compound has been shown to inhibit cell growth and division. In neurological disorders, this compound has been shown to modulate neurotransmitter release and uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various fields of scientific research. However, this compound also has limitations. Its mechanism of action is not fully understood, and its potential side effects are not yet known.
Direcciones Futuras
There are several future directions for research on 3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. In the field of medicine, further studies are needed to investigate the potential use of this compound in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, further studies are needed to investigate the potential use of this compound as a pesticide and herbicide. In material science, further studies are needed to investigate the potential use of this compound as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with pyrrolidine, followed by the addition of oxazolidine-2,4-dione. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been studied for its potential use in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
3-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-11-4-2-1-3-10(11)13(19)16-6-5-9(7-16)17-12(18)8-21-14(17)20/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVLVLRYLRBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

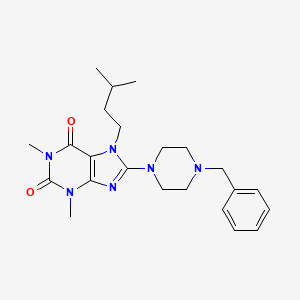
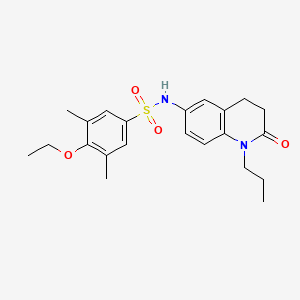
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)
![1-[(2,4-Difluorophenyl)methyl]-3-ethylurea](/img/structure/B2395924.png)
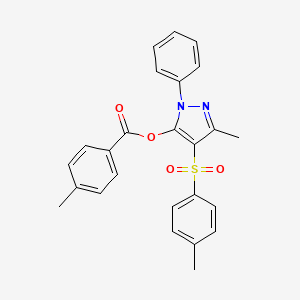
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2395926.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)
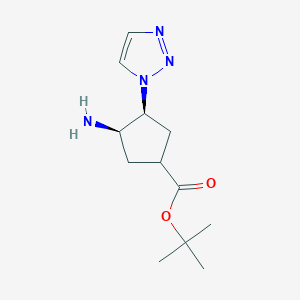
![2-isopropyl-6-{[4-(3-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2395930.png)
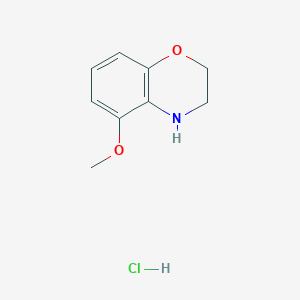
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2395935.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2395937.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2395940.png)